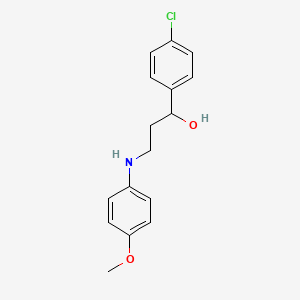

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol

Descripción general

Descripción

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol is an organic compound that features a chlorophenyl group and a methoxyanilino group attached to a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-ethanol

- 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-butanol

Uniqueness

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a methoxyanilino group attached to a propanol backbone differentiates it from other similar compounds, making it a valuable compound for various applications.

Actividad Biológica

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a propanol backbone substituted with a 4-chlorophenyl group and a 4-methoxyanilino group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, likely through mechanisms such as enzyme inhibition or disruption of cell membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

In studies focusing on neuroprotection, the compound demonstrated potential in mitigating neurotoxicity associated with chemotherapeutic agents like paclitaxel. Behavioral tests indicated that pretreatment with the compound significantly reduced mechanical allodynia and thermal hypersensitivity in animal models.

Case Study: Neuroprotective Effects in Mice

- Objective: To assess the neuroprotective effects against paclitaxel-induced neuropathy.

- Method: Mice were administered varying doses (5, 10, and 20 mg/kg) prior to paclitaxel injections.

- Results: Higher doses (10 and 20 mg/kg) significantly alleviated symptoms compared to control groups.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound likely binds to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial action may stem from inhibiting bacterial enzymes or disrupting cellular membranes.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has a favorable profile, showing good absorption and distribution in biological systems. Toxicological assessments have revealed a high maximum tolerance dose (MTD), suggesting a wide therapeutic window.

| Dose (mg/kg) | Route | Survival Rate (%) |

|---|---|---|

| 50 | IV | 100 |

| 100 | IV | 100 |

| 300 | IV | 100 |

| 500 | IV | 100 |

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,16,18-19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXLDKJEHCTORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333204 | |

| Record name | 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175783-80-9 | |

| Record name | 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.